1-(4-Vinylbenzyl)piperidine

Übersicht

Beschreibung

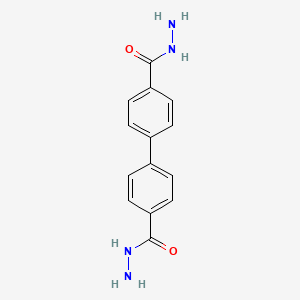

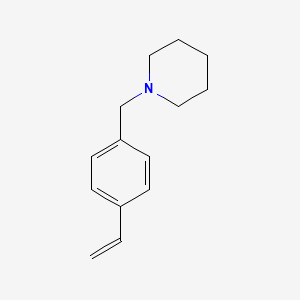

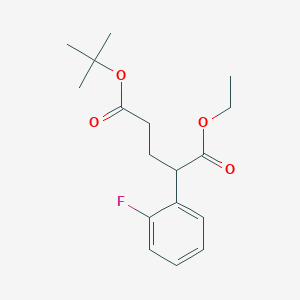

1-(4-Vinylbenzyl)piperidine, also known as 4-Vinylbenzyl piperidine (4-VBP), is a styrenic derivative that possesses a piperidinyl ring in the para position . It is an appealing compound for the production of novel piperidinium polymers for potential ionomer and polyelectrolyte applications .

Synthesis Analysis

The synthesis of 4-VBP involves a reaction where NaHCO3 is added to a binary mixture of water/acetone. Piperidine is added and stirred until completely dissolved. At room temperature, 4-vinylbenzyl chloride is added drop-wise, and the solution is subsequently heated to 50°C and stirred for 20 hours . The product is isolated as a clear liquid upon distillation from calcium hydride and dibutyl magnesium .Molecular Structure Analysis

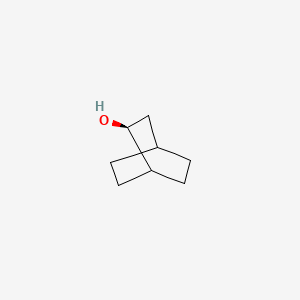

The molecular formula of 4-VBP is C14H19N . The structure includes a piperidine ring and a vinylbenzyl group .Chemical Reactions Analysis

4-VBP undergoes thermal autopolymerization at elevated temperatures often required for controlled radical polymerization processes . The process is monitored using in situ FTIR spectroscopy .Physical And Chemical Properties Analysis

The molecular weight of 4-VBP is 201.31 . The thermal activation energy for 4-VBP is 80 kJ mol−1 less than styrene due to the presence of the piperidine ring .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

“1-(4-Vinylbenzyl)piperidine” is used in the field of polymer chemistry. It undergoes thermal and living anionic polymerization . The process involves elevated temperatures that often lead to the thermal autopolymerization of 4-vinylbenzyl piperidine . The piperidine substituent enables a proposed cationic polymerization to enhance overall polymerization rates .

Production of Piperidine-Containing Polymers

In the absence of thermal polymerization, living anionic polymerization of 4-vinylbenzyl piperidine provides a viable strategy for achieving piperidine-containing polymers with predictable molecular weights and narrow polydispersities .

3. Creation of Novel Piperidinium Ionomers and Polyelectrolytes This compound is also used as a precursor for subsequent alkylation to form novel piperidinium ionomers and polyelectrolytes . These ionomers and polyelectrolytes are functional macromolecules that incorporate cationic or anionic sites either pendant to or within the polymer backbone .

Development of Ion-Containing Polymers

Ion-containing polymers, which are created using “1-(4-Vinylbenzyl)piperidine”, enable emerging technologies such as water purification, gas separation, gene delivery, biosensors, fuel cells, and electromechanical actuators .

Synthesis of Ammonium-Based Polymeric Architectures

Living anionic polymerization offers an efficient route for producing well-defined ammonium-based polymeric architectures with tunable molecular weights, narrow molecular weight distributions, and stereochemical control at modest polymerization temperatures .

Production of Novel Piperidinium Polymers

“1-(4-Vinylbenzyl)piperidine” is an appealing styrenic derivative that possesses a piperidinyl ring in the para position, an ideal site for alkylation and production of novel piperidinium polymers for potential ionomer and polyelectrolyte applications .

Zukünftige Richtungen

4-VBP is a promising compound for the production of novel piperidinium polymers for potential ionomer and polyelectrolyte applications . These polymers could be used in emerging technologies such as water purification, gas separation, gene delivery, biosensors, fuel cells, and electromechanical actuators .

Eigenschaften

IUPAC Name |

1-[(4-ethenylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-13-6-8-14(9-7-13)12-15-10-4-3-5-11-15/h2,6-9H,1,3-5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYKNHIVFLHRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Vinylbenzyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B3327925.png)

![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)

![2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole](/img/structure/B3327974.png)

![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3328003.png)